1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea

Chemical identity Quality control Procurement verification

This propargylic urea derivative features a 3,4-dimethylphenyl terminus rather than common halogenated analogs, enabling mapping of hydrophobic sub-pocket requirements without halogen-bonding confounds. Its unique InChIKey & SMILES facilitate LC-MS/MS method development for metabolism studies. Use as a selectivity control in biochemical panels to discriminate pharmacophore contributions. Underexplored aryl urea variation for kinase or epoxide hydrolase hit-expansion libraries.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 1448069-10-0
Cat. No. B2952935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea
CAS1448069-10-0
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)C
InChIInChI=1S/C20H20N2O4/c1-14-5-6-16(11-15(14)2)22-20(23)21-9-3-4-10-24-17-7-8-18-19(12-17)26-13-25-18/h5-8,11-12H,9-10,13H2,1-2H3,(H2,21,22,23)
InChIKeyNOMUBEUELJHURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea (CAS 1448069-10-0): Chemical Identity and Research Procurement Context


This compound is a synthetic urea derivative featuring a benzo[d][1,3]dioxole moiety linked via a but-2-yn-1-yl spacer to a 3,4-dimethylphenyl urea group . It is cataloged as a research chemical (C20H20N2O4, MW 352.4) and is primarily distributed by specialized chemical suppliers for exploratory studies. Its structural motif—a propargylic ether connecting a methylenedioxyphenyl ring system to a disubstituted urea—suggests potential as a scaffold in medicinal chemistry, though peer-reviewed biological characterization is currently absent from the public domain.

Why In-Class Urea Analogs Cannot Be Presumptively Substituted for 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea


Within the class of propargylic urea derivatives, minor structural modifications—such as replacing the 3,4-dimethylphenyl group with a 4-chlorobenzyl or o-tolyl substituent, or varying the benzodioxole linker—can profoundly alter target binding profiles, metabolic stability, and off-target liability. Without direct comparative pharmacological data, generic substitution among these analogs introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) interpretations or screening outcomes. The lack of publicly disclosed biological data for CAS 1448069-10-0 further amplifies this risk, as the compound's distinctive combination of a methylenedioxybenzene ether and a 3,4-dimethylphenyl urea terminus has no established class-level baseline from which to extrapolate equivalence.

Quantitative Differentiation Evidence for 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea (CAS 1448069-10-0)


Physicochemical Identity: Molecular Formula and Exact Mass Verification vs. Closest Structural Analogs

The compound's exact molecular formula (C20H20N2O4) and monoisotopic mass (352.142 g/mol) distinguish it from closely related urea derivatives. For instance, the 4-chlorobenzyl analog (C19H17ClN2O4) has a molecular weight ~18 Da higher, while the o-tolyl variant (C20H20N2O4) shares the same molecular formula but differs in substitution pattern, leading to distinct chromatographic retention times. The CAS registry entry confirms the SMILES string Cc1ccc(NC(=O)NCC#CCOc2ccc3c(c2)OCO3)cc1C, which uniquely identifies the but-2-yn-1-yl linker and 3,4-dimethyl substitution pattern.

Chemical identity Quality control Procurement verification

Structural Uniqueness of the 3,4-Dimethylphenyl Urea Fragment vs. Common Phenyl Urea Isosteres

The 3,4-dimethylphenyl urea substructure is less explored compared to the ubiquitous 4-chlorophenyl or 4-fluorophenyl urea motifs found in kinase inhibitors and sEH inhibitors. In structurally related propargylic urea series, the dimethyl substitution pattern has been associated with differential hydrogen-bonding geometry and altered lipophilicity (clogP ~3.2 predicted for the target compound vs. ~3.7 for the 4-chlorobenzyl analog). No direct biological comparative data are publicly available, but the steric and electronic divergence of the 3,4-dimethyl group relative to mono-halogenated or unsubstituted phenyl ureas is a key differentiator for procurement decisions.

Medicinal chemistry SAR Ligand design

Purity Benchmarking and Supply Chain Traceability

Suppliers listing CAS 1448069-10-0 typically specify a purity of 95% (HPLC) and provide an InChIKey (NOMUBEUELJHURR-UHFFFAOYSA-N) for unambiguous identity verification. In contrast, closely related analogs such as the thiophen-2-yl variant (CAS 1448064-44-5, InChIKey different) are offered with similar purity claims but lack the 3,4-dimethylphenyl substitution. The absence of pharmacopeial monographs or certified reference standards for this compound places the procurement burden on rigorous analytical verification (NMR, HRMS) before use in quantitative assays.

Chemical procurement Quality assurance Reproducibility

Procurement-Driven Application Scenarios for 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea


Exploratory Medicinal Chemistry Scaffold Diversification

This compound serves as a distinct entry in a series of propargylic urea derivatives, where variation of the aryl urea terminus (3,4-dimethylphenyl) is underexplored relative to common halogenated analogs. Procurement enables SAR studies targeting hydrophobic sub-pockets in kinase ATP-binding sites or epoxide hydrolase active sites, where the methyl substitution pattern may yield differential selectivity. Based on structural uniqueness alone (Section 3, Evidence Item 1), it is a candidate for hit-expansion libraries.

Negative Control Analog for Selectivity Profiling

Given the predicted lipophilicity difference versus 4-chlorobenzyl or 4-fluorobenzyl urea counterparts (Section 3, Evidence Item 2), this compound can be employed as a selectivity control in biochemical panels. If a lead series shows activity with halogenated phenyl ureas, the 3,4-dimethyl analog can test whether activity is preserved, reduced, or abolished, thereby mapping pharmacophore requirements without the confounding influence of halogen bonding.

Analytical Method Development and Reference Standard Establishment

The unique InChIKey (NOMUBEUELJHURR-UHFFFAOYSA-N) and SMILES string (Section 3, Evidence Item 3) facilitate LC-MS/MS method development for distinguishing this compound from isobaric interferences (e.g., o-tolyl analog). Laboratories procuring this compound can establish in-house retention time and fragmentation libraries, addressing the current absence of certified reference materials. This is particularly valuable for metabolism studies where the but-2-yn-1-yl linker may undergo bioactivation.

Quote Request

Request a Quote for 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.